molecular formula C7H9N5O2 B601562 2-Amino-9-(methoxymethyl)-9H-purin-6-ol CAS No. 1202645-50-8

2-Amino-9-(methoxymethyl)-9H-purin-6-ol

Cat. No. B601562
M. Wt: 195.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-9-(methoxymethyl)-9H-purin-6-ol” is also known as Methoxymethylguanine . It is a compound with the empirical formula C7H9N5O2 and a molecular weight of 195.18 .


Molecular Structure Analysis

The molecular structure of “2-Amino-9-(methoxymethyl)-9H-purin-6-ol” is based on its empirical formula C7H9N5O2 . Further evaluation is needed to verify the exact structure .

Scientific Research Applications

Synthesis and Tautomerism

Research on compounds related to 2-Amino-9-(methoxymethyl)-9H-purin-6-ol includes studies on their synthesis and tautomerism. For instance, studies have explored the synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines and investigated the variations in their amino/imino tautomer ratios. These compounds have shown great diversity in their tautomeric ratios, which were identified using NMR techniques. Such studies are crucial in understanding the chemical properties and reactivities of these compounds (Roggen et al., 2011).

Biological Screening

The biological screening of these compounds has revealed interesting potential. For instance, the introduction of specific groups in the 2-position of these compounds can be advantageous for antimycobacterial and antiprotozoal activity. Additionally, certain modifications may improve activity against several cancer cell lines, highlighting their potential in therapeutic applications (Roggen et al., 2008).

Structural Analysis

The study of 2-Amino-9-(methoxymethyl)-9H-purin-6-ol derivatives also includes detailed structural analysis. For example, ab initio MP2 and DFT calculations have been used to predict the geometries of purine and its derivatives, which is crucial for understanding their chemical behavior and potential applications in various fields, including medicinal chemistry (Broo & Holmen, 1996).

Potential in Antiviral Therapy

Some derivatives of 2-Amino-9-(methoxymethyl)-9H-purin-6-ol have shown promising results as potential antiviral agents. The synthesis and evaluation of these compounds, particularly in the context of their inhibitory effectiveness on specific viral targets, are areas of active research. This suggests a potential application in the development of new antiviral therapies (Zheng et al., 2003).

properties

IUPAC Name

2-amino-9-(methoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-12-2-9-4-5(12)10-7(8)11-6(4)13/h2H,3H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIFQBDNZCHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-9-(methoxymethyl)-9H-purin-6-ol

CAS RN

1202645-50-8
Record name 2-Amino-1,9-dihydro-9-(methoxymethyl)-6H-purin-6-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL3PY28VAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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